molecular formula C11H14ClNO2 B6282283 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride CAS No. 2305254-73-1

7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Cat. No.: B6282283
CAS No.: 2305254-73-1
M. Wt: 227.7
InChI Key:
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Description

7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of naphthalene, characterized by the presence of an amino group and a carboxylic acid group on a tetrahydronaphthalene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride typically involves the reduction of naphthalene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of naphthalene to produce tetrahydronaphthalene, which is then subjected to nitration and subsequent reduction to introduce the amino group. The carboxylic acid group is introduced through carboxylation reactions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms back to the original structure.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming amides, esters, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as acyl chlorides, anhydrides, and alcohols are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Fully hydrogenated naphthalene derivatives.

    Substitution: Amides, esters, and other substituted products.

Scientific Research Applications

7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs

Mechanism of Action

The mechanism of action of 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride
  • 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
  • 5-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Comparison: Compared to these similar compounds, 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is unique due to the position of the amino and carboxylic acid groups on the naphthalene ring. This positioning affects its chemical reactivity and biological activity, making it suitable for specific applications where other compounds may not be as effective .

Properties

CAS No.

2305254-73-1

Molecular Formula

C11H14ClNO2

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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